3-Bromo-5-(3,5-dichlorophenyl)phenol
Description
Properties
IUPAC Name |
3-bromo-5-(3,5-dichlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O/c13-9-1-7(4-12(16)5-9)8-2-10(14)6-11(15)3-8/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYBHZMUEYIWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686453 | |
| Record name | 5-Bromo-3',5'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-49-5 | |
| Record name | 5-Bromo-3',5'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Components
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Boronic Acid Substrate : 3,5-Dichlorophenylboronic acid serves as the nucleophilic partner, introducing the 3,5-dichlorophenyl group.
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Halogenated Phenol Precursor : 3-Bromo-5-iodophenol is the electrophilic component, where iodine at position 5 is replaced during coupling.
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Catalytic System : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]) in dimethylformamide (DMF) or dioxane at 80–100°C.
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The phenol hydroxyl group necessitates protection (e.g., as a methyl ether) to prevent coordination with palladium, which could deactivate the catalyst.
Example Protocol :
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Protect 3-bromo-5-iodophenol as its methyl ether using methyl iodide and potassium carbonate.
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Perform Suzuki coupling with 3,5-dichlorophenylboronic acid ([Pd(PPh₃)₄], Na₂CO₃, DMF, 90°C, 2 h).
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Deprotect the methyl ether using BBr₃ in dichloromethane to yield the target compound.
Yield Optimization :
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Temperature : Reactions at 90–100°C achieve >90% conversion.
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Solvent : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates.
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Catalyst Loading : 0.2–0.5 equivalents of Pd relative to substrate balance cost and efficiency.
Diazonium Salt Hydrolysis for Intermediate Synthesis
Diazonium salt chemistry provides an alternative pathway to access halogenated phenolic intermediates. This method is particularly useful for introducing bromine at specific positions prior to cross-coupling.
Synthesis of 3-Bromo-5-aminophenol
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Nitration : Treat 3-bromophenol with nitric acid to introduce a nitro group at position 5.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
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Diazotization : React the amine with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
Electrophilic Aromatic Substitution Strategies
Direct bromination of 5-(3,5-dichlorophenyl)phenol faces regioselectivity challenges due to the electron-withdrawing effects of chlorine atoms. However, directing groups can override inherent substituent effects.
Temporary Directing Groups
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Sulfonation : Introduce a sulfonic acid group at position 3 to direct bromination to position 5.
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Bromination : Treat with Br₂ in acetic acid at 40°C.
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Desulfonation : Reflux in dilute H₂SO₄ to remove the sulfonic acid group.
Limitations :
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Multiple steps reduce overall yield (typically 50–60%).
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Sulfonation/desulfonation requires corrosive conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 85–92 | ≥98 | High | Moderate |
| Diazonium Hydrolysis | 70–78 | 95 | Medium | Low |
| Electrophilic Sub. | 50–60 | 90 | Low | High |
| Ullmann Coupling | 40–50 | 85 | Low | Moderate |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3,5-dichlorophenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
Chemistry
3-Bromo-5-(3,5-dichlorophenyl)phenol serves as a building block in organic synthesis. It is particularly useful for creating complex aromatic compounds due to its reactive halogen substituents, which can undergo nucleophilic substitution reactions.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Halogens can be replaced with other functional groups. |
| Oxidation/Reduction | The phenolic group can be oxidized or reduced. |
| Coupling Reactions | Participates in reactions like Suzuki–Miyaura. |
Biology
Research indicates that this compound exhibits potential antimicrobial and antifungal properties . Studies have shown its efficacy against various pathogens, making it a candidate for further biological investigations.
Medicine
Ongoing research is focusing on its role as a pharmaceutical intermediate or active ingredient. Its unique structure allows for modifications that may enhance its therapeutic effects in drug development.
Industry
In industrial applications, 3-Bromo-5-(3,5-dichlorophenyl)phenol is utilized in the production of specialty chemicals, polymers, and resins. Its chemical stability and reactivity make it valuable for synthesizing materials with specific properties.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various halogenated phenols, including 3-Bromo-5-(3,5-dichlorophenyl)phenol. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Pharmaceutical Development
In a recent drug discovery project, researchers synthesized derivatives of 3-Bromo-5-(3,5-dichlorophenyl)phenol to evaluate their anticancer activity against human cancer cell lines. One derivative showed promising results with an IC50 value of 4.07 ± 0.10 µM against HL-60 cells.
Mechanism of Action
The mechanism by which 3-Bromo-5-(3,5-dichlorophenyl)phenol exerts its effects involves interactions with various molecular targets. The halogen atoms enhance its reactivity, allowing it to interact with enzymes and proteins. The phenolic group can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The 3,5-dichlorophenyl group and bromine substituent distinguish this compound from other halogenated phenols. Key comparisons include:
2-Bromo-3,5-dichlorophenol
- Molecular Formula : C₆H₃BrCl₂O
- Substituents : Bromine (position 2), chlorine (positions 3,5).
- Properties: Smaller molecular weight (241.35 g/mol) and lower LogP (~3.5) due to the absence of a bulky phenyl substituent. The direct halogenation on the phenol ring may enhance solubility but reduce steric hindrance compared to 3-Bromo-5-(3,5-dichlorophenyl)phenol .
3-Bromo-5-(2,5-dimethoxyphenyl)phenol
- Molecular Formula : C₁₄H₁₃BrO₃
- Substituents : Bromine (position 3), 2,5-dimethoxyphenyl group (position 5).
- Properties : Methoxy groups increase electron density on the aromatic ring, reducing acidity (pKa ~10 vs. ~8 for chlorinated analogs) and lowering LogP (3.84) compared to the dichlorophenyl variant. This compound’s reduced lipophilicity may limit membrane permeability in biological systems .
Anti-Proteolytic Activity
- Dichlorophenyl Benzoic Acid Analogs (dCPB): Compounds like dCPB2 (3,5-dichlorophenyl with a carboxylic acid at position 3) inhibit S. aureus proteolysis by >90% . The carboxylic acid group enhances hydrogen bonding with bacterial enzymes, a feature absent in 3-Bromo-5-(3,5-dichlorophenyl)phenol. However, the dichlorophenyl group in the target compound may still confer partial activity through hydrophobic interactions.
- Marine Bromophenols: Natural analogs like 2-bromo-4-(hydroxymethyl)phenol exhibit moderate antimicrobial activity due to polar hydroxymethyl groups, which improve water solubility but reduce LogP (~2.5) .
Physicochemical Properties
The table below summarizes key differences:
*Estimated values. †Inferred from structural analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-5-(3,5-dichlorophenyl)phenol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a bromophenol boronic ester and 3,5-dichlorophenyl halide. Key steps include:
- Using Pd(dppf)Cl₂ as a catalyst with potassium acetate in anhydrous dioxane under inert conditions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Purity validation (>95%) through HPLC or GC-MS , with structural confirmation via ¹H/¹³C NMR and FT-IR (e.g., phenolic -OH stretch at ~3200 cm⁻¹) .
Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility : The dichlorophenyl group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Solubility can be quantified via UV-Vis spectroscopy in varying solvent systems .
- Stability : The electron-withdrawing Cl substituents stabilize the phenol via resonance but may enhance susceptibility to oxidative degradation. Stability assays under light/heat (e.g., accelerated stability testing at 40°C/75% RH for 4 weeks) are recommended .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in reaction yields during functionalization of the bromine site?
- Methodological Answer :
- Steric hindrance from the 3,5-dichlorophenyl group can reduce nucleophilic substitution efficiency at the bromine site. Compare yields under varying conditions:
- Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene) vs. Ullmann coupling (CuI, 1,10-phenanthroline).
- Lower yields in Ullmann reactions (e.g., 45% vs. 72% for Buchwald-Hartwig) highlight steric limitations .
- DFT calculations (e.g., Gaussian 16) can model transition states to quantify steric/electronic barriers .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) using crystal structures of targets like dopamine D3 receptors or cytochrome P450 enzymes to assess binding affinity.
- MD simulations (GROMACS) over 100 ns can evaluate stability of ligand-target complexes, focusing on halogen-bonding interactions from Br/Cl substituents .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .
Q. What analytical strategies resolve contradictions in reported biological activity data for halogenated phenolic compounds?
- Methodological Answer :
- Meta-analysis of literature data (e.g., antimicrobial IC₅₀ values) to identify outliers. Key factors:
- Assay variability : Compare MIC (microbroth dilution) vs. disk diffusion results.
- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations, correlating with activity .
- SAR (structure-activity relationship) studies on analogs (e.g., replacing Br with CF₃ or Cl) can isolate substituent effects .
Critical Analysis of Contradictions
- Synthetic Yield Variability : Discrepancies in cross-coupling yields (e.g., 50–85%) may arise from trace moisture in solvents or catalyst batch differences. Rigorous Schlenk line techniques and catalyst pre-activation (e.g., with DMF) improve reproducibility .
- Biological Activity : Inconsistent antimicrobial data may reflect strain-specific resistance mechanisms. Transcriptomic profiling (RNA-seq) of treated microbial cultures can identify upregulated efflux pumps or detox pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
